![molecular formula C17H13NO B12856511 1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)
1-[2-(3-Quinolinyl)phenyl]ethanone
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Overview
Description
1-[2-(3-Quinolinyl)phenyl]ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a phenyl group through an ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone typically involves the condensation of 3-quinolinecarboxaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinoline-based ketones or carboxylic acids.
Reduction: Quinoline-based alcohols or alkanes.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
The compound 1-[2-(3-Quinolinyl)phenyl]ethanone , also known as 3-Quinolinyl phenyl ketone, has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.
This compound features a quinoline ring fused with a phenyl group, contributing to its diverse chemical reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacophore in drug development. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, variations of this compound have been synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
Research highlights the compound's activity against multiple pathogens, including bacteria and fungi. The quinoline moiety is known for its ability to interact with biological systems, making it a candidate for further exploration in the development of new antimicrobial agents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Electrophilic substitution : The electron-rich quinoline ring can participate in substitution reactions, allowing for the synthesis of more complex molecules.
- Reduction reactions : The ketone group can be reduced to alcohols, facilitating the creation of derivatives with altered properties.
Material Science
In material science, this compound is being explored for its potential use in the development of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in optoelectronic devices.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that derivatives of this compound exhibited substantial antimicrobial activity, suggesting its potential use in developing new antibacterial formulations.
Mechanism of Action
The mechanism of action of 1-[2-(3-Quinolinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects .
Comparison with Similar Compounds
Quinoline: A simpler structure with a single quinoline ring.
2-Phenylquinoline: Similar structure but lacks the ethanone linkage.
3-Quinolinecarboxaldehyde: A precursor in the synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenyl groups.
Biological Activity
1-[2-(3-Quinolinyl)phenyl]ethanone, also known as a quinoline derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H13N
- Molecular Weight: 235.28 g/mol
Biological Activities
-
Antimicrobial Activity:
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens . -
Anticancer Properties:
Quinoline derivatives have been extensively studied for their anticancer effects. A notable study demonstrated that this compound and related compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The compound's ability to target specific cancer cell lines highlights its potential as a chemotherapeutic agent. -
Antiviral Activity:
Recent investigations have revealed that quinoline derivatives can act against various viral strains, including HIV and Zika virus. The mechanisms often involve interference with viral replication processes, making these compounds promising candidates in antiviral drug development . -
Anti-inflammatory Effects:
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in managing chronic inflammatory conditions .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases, thereby disrupting cellular signaling.
- DNA Intercalation: Similar to other quinoline derivatives, it can intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress levels within cells, promoting apoptosis in cancerous tissues while protecting healthy cells from oxidative damage .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline derivatives on breast cancer cell lines. The results indicated that this compound exhibited a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Comparative Analysis of Biological Activity
Properties
Molecular Formula |
C17H13NO |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(2-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)15-7-3-4-8-16(15)14-10-13-6-2-5-9-17(13)18-11-14/h2-11H,1H3 |
InChI Key |
QYTSEBAQDOZWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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